
CID 78061972
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78061972” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID 78061972 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis techniques. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. Common industrial production methods include batch processing and continuous flow synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78061972 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
CID 78061972 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological assays and as a tool for studying biochemical pathways.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 78061972 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism of action can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 78061972 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin antibiotic with similar properties.
CID 5362065: A cephalosporin antibiotic with a different pharmacological profile.
CID 5479530: A cephalosporin antibiotic with unique structural features.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique features make it a valuable tool in various scientific research applications.
Eigenschaften
InChI |
InChI=1S/C2H3O2Si/c1-4-2(3)5/h1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDCCKVZGHRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10777913 |
Source


|
| Record name | Methyl silanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186841-72-5 |
Source


|
| Record name | Methyl silanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10777913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
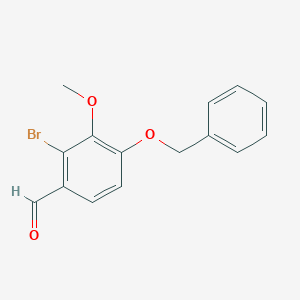
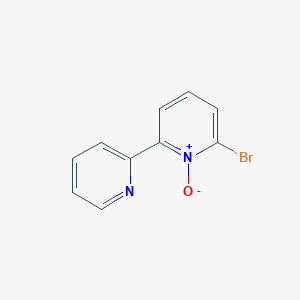
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
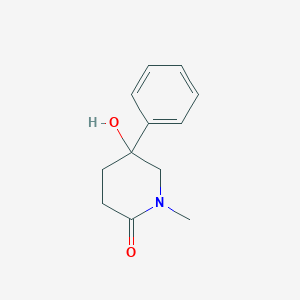

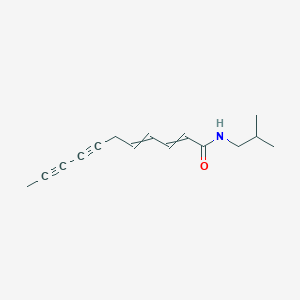
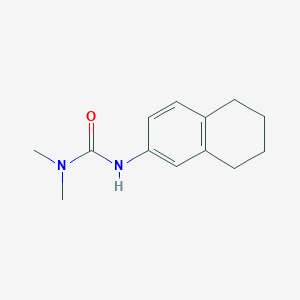
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)
